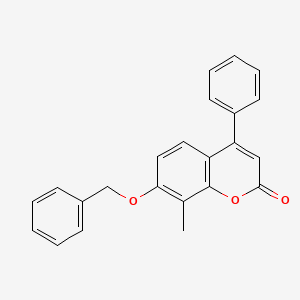

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves multiple steps, including reductive amination, Claisen rearrangement, and ring-closing metathesis as key steps. For example, a series of novel chromen-2-one derivatives have been synthesized using sodium cyanoborohydride in methanol through reductive amination of precursor compounds with different substituted aromatic aldehydes (Mandala et al., 2013). Another approach involves employing Claisen rearrangement and ring-closing metathesis to convert various phenols into useful oxacycles (Kotha & Solanke, 2022).

Molecular Structure Analysis

The crystal structure analysis of closely related molecules reveals significant conformational differences between molecules, particularly concerning substituent orientation relative to the chromen-2-one core. For example, the study of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one showed two independent molecules with differing orientations of the substituents, contributing to a three-dimensional network formed by stacking interactions (Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives undergo various chemical reactions, including multicomponent synthesis reactions facilitated by catalysts like CeCl3·7H2O under solvent-free conditions, leading to high yields and environmentally benign procedures (Wu, Li, & Yan, 2011). Moreover, reactions with phosphorus ylides produce substituted benzopyranooxazol-8-ones, showcasing the versatility of chromen-2-one compounds in synthesizing novel derivatives (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The synthesis and structural characterization, including NMR and X-ray diffraction methods, provide insights into the physical properties of chromen-2-one derivatives. These techniques reveal the conformational dynamics and stereoelectronic effects influencing the physical properties of these compounds, as seen in studies of various chromen-2-one derivatives (Padilla-Martínez et al., 2011; Tähtinen et al., 2002).

Chemical Properties Analysis

The chemical properties of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one derivatives are largely influenced by their molecular structure. Studies on similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-tumor, and atypical antipsychotic properties, highlighting the potential of these compounds in pharmaceutical applications. For instance, derivatives have shown significant inhibitory potency against various bacterial and fungal strains (Gawai, Das, & Nemade, 2019).

Applications De Recherche Scientifique

Antimicrobial Activity

One derivative of the chromen-2-one family, specifically designed for antimicrobial purposes, showed significant antibacterial and antifungal activities. This research provides insights into the potential use of chromen-2-one derivatives in developing new antimicrobial agents. The study utilized molecular modeling and docking studies to understand the interaction with bacterial proteins, suggesting a promising approach for designing targeted antimicrobial compounds (Mandala et al., 2013).

Synthetic Methodologies

Research on synthetic strategies for chromen-2-ones and related structures highlights their significance in organic chemistry. A study presented a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-2-one derivatives in accessing various biologically relevant structures. This approach facilitates the synthesis of phenylpropanoid natural products, showcasing the utility of chromen-2-one derivatives in natural product synthesis (Kotha & Solanke, 2022).

Material Science and Sensor Applications

Chromen-2-one derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). New anthracene derivatives containing the chromen-2-one moiety were synthesized and evaluated as emitting layers in non-doped OLEDs. These derivatives showed promising luminescence efficiency, indicating their potential use in advanced electronic and optoelectronic devices (Jung et al., 2017).

Propriétés

IUPAC Name |

8-methyl-4-phenyl-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUPXFQLJNPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)

![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)

![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)

![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)